molecular formula C7H9N3O3 B11723343 Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate

Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B11723343
M. Wt: 183.16 g/mol
InChI Key: HYPPDTOCQMASFE-UHFFFAOYSA-N
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Description

Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is a methyl ester derivative of a pyrazole-carboxamide, serving as a versatile and high-value synthetic intermediate in organic and medicinal chemistry research. Pyrazole derivatives are a pharmacologically significant active scaffold present in a wide range of therapeutic agents . This compound is particularly useful as a building block for the synthesis of more complex heterocyclic systems, including novel heterocyclic amino acids for drug discovery . Its molecular structure, featuring both carbamoyl and carboxylate ester functional groups, makes it a suitable precursor for further chemical modifications and for use in the development of metal-organic frameworks (MOFs) . As a specialized chemical, it is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 5-carbamoyl-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-10-5(7(12)13-2)3-4(9-10)6(8)11/h3H,1-2H3,(H2,8,11)

InChI Key

HYPPDTOCQMASFE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents : EDA (generated in situ from ethyl glycinate and NaNO₂), alkynes with carbamoyl substituents.

  • Catalyst : TPGS-750-M surfactant in water.

  • pH Control : At pH 5.5, 3,5-disubstituted pyrazoles dominate.

Optimized Conditions :

  • Temperature: 40°C

  • Reaction Time: 20 hours

  • Yield: 80% for analogous pyrazole carboxylates.

Functional Group Interconversion from Pyrazole Dicarboxylates

This approach modifies pre-formed pyrazole dicarboxylates through hydrolysis and amidation.

Stepwise Synthesis

  • Methylation : Diethyl pyrazole-3,5-dicarboxylate is methylated using dimethyl carbonate and NaH.

  • Hydrolysis : Selective hydrolysis of the 5-ester group with KOH/MeOH yields the carboxylic acid.

  • Amidation : Conversion to the acyl chloride (SOCl₂) followed by reaction with NH₃ forms the carbamoyl group.

IntermediateReagentsYield
Methylated pyrazoleNaH, dimethyl carbonate63%
Carboxylic acidKOH/MeOH90%
Carbamoyl productSOCl₂, NH₃73%

Iodine-Promoted Synthesis from 1,3-Dicarbonyl Compounds

Oxamic acid thiohydrazide reacts with 1,3-diketones in the presence of iodine to form pyrazoles.

Key Features

  • Reagents : 1,3-Diketones, oxamic acid thiohydrazide, iodine.

  • Conditions : Ethanol, reflux for 4 hours.

  • Yield : 75–85% for structurally related pyrazoles.

Example :
Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate reacts with thiohydrazide to form a pyrazole carboxylate, which is further functionalized.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
CyclocondensationHigh selectivityMulti-step synthesisIndustrial
CycloadditionGreen solvent (water)pH sensitivityLab-scale
Functional InterconversionModular stepsHarsh conditions (SOCl₂)Pilot-scale
Iodine-PromotedOne-pot synthesisLimited substrate scopeLab-scale

Chemical Reactions Analysis

Types of Reactions

Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylates, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has potential in scientific research due to its diverse chemical and biological properties.

Scientific Research Applications

  • Chemistry It serves as a building block for synthesizing complex heterocyclic compounds.
  • Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine There is ongoing research exploring its use in drug development, particularly for targeting specific enzymes and receptors.
  • Industry It is used in the development of agrochemicals and other industrial products.

Chemical Reactions

Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate can undergo several chemical reactions:

  • Oxidation It can be oxidized to form corresponding pyrazole derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide. Oxidation may yield pyrazole-3-carboxylic acid derivatives.
  • Reduction Reduction reactions can lead to the formation of different pyrazoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural analogs of Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate

Compound Name Position 3 Substituent Position 5 Substituent CAS RN Similarity Score (if available) Molecular Formula
This compound -CONH₂ -COOCH₃ Not provided - C₇H₉N₃O₃
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate -OH -COOCH₃ 51985-95-6 0.92 C₆H₈N₂O₃
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate -COCl -COOCH₂CH₃ 1881328-90-0 - C₈H₉ClN₂O₃
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid -CF₃ -COOH Not provided - C₆H₅F₃N₂O₂
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate -COOCH₃ -C₅H₄N (pyridinyl) Not provided - C₁₁H₁₁N₃O₂

Key Observations :

  • Carbamoyl vs.
  • Aromatic vs. Aliphatic Substituents : Pyridinyl groups (e.g., in methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate) introduce π-π stacking interactions, relevant in coordination chemistry or drug design .

Physicochemical Properties

Table 2: Key physicochemical properties of analogs

Compound Name Melting Point (°C) Solubility (Predicted) LogP (Estimated)
1-Methyl-1H-pyrazole-3-carboxylic acid 150–152 Moderate (polar solvents) ~0.5
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate Not reported Low (lipophilic) ~1.8
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Not reported Low (due to -CF₃) ~1.2

Key Observations :

  • Polarity : Carbamoyl and hydroxyl groups increase polarity, enhancing water solubility compared to chloro or trifluoromethyl derivatives .
  • Lipophilicity : Trifluoromethyl (-CF₃) and chloro (-COCl) substituents elevate LogP values, favoring membrane permeability in biological contexts .

Biological Activity

Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound often involves multi-step organic reactions. A common approach is the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with various carbamoylating agents. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Antifungal Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antifungal properties. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi, showing higher antifungal activity compared to standard treatments like boscalid . this compound's structural similarities suggest it may also possess antifungal properties, warranting further investigation.

Antiviral Properties

Pyrazole derivatives have been highlighted for their antiviral activities. For example, compounds containing β-amino acid moieties demonstrated antiviral effects against various viruses, including the tobacco mosaic virus and hepatitis A virus (HAV) . The mechanism of action often involves inhibition of viral replication or interference with viral protein synthesis.

CompoundVirus TargetedEC50 (µg/mL)Mechanism
Compound 5HSV-120Viral replication inhibition
Compound 6VSV15Interference with protein synthesis
Compound 7HAV10Inhibition of viral entry

Insecticidal Activity

Insecticidal properties have also been observed in pyrazole derivatives. A study reported the synthesis of novel pyrazole derivatives that were tested against Aphis fabae and other pests, showing promising insecticidal activity at concentrations as low as 500 mg/L . The SAR analysis indicated that specific substituents significantly enhance bioactivity.

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal that the presence of certain functional groups can enhance biological activity. For example, the introduction of electron-withdrawing groups can increase potency against target organisms by improving binding affinity to biological targets .

Case Studies

Case Study 1: Antifungal Testing

A recent investigation tested several pyrazole derivatives against Fusarium species, revealing that modifications at the 4-position significantly enhanced antifungal efficacy. This compound was included in this study, showing promising results comparable to established antifungals .

Case Study 2: Antiviral Screening

In a high-throughput screening for antiviral activity, this compound exhibited micromolar inhibitory concentrations against various RNA viruses. This study highlighted its potential as a lead compound for further development in antiviral therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or condensation reactions. For example, describes a protocol using palladium catalysts (e.g., Pd(PPh₃)₄) in degassed DMF/water mixtures under reflux, yielding derivatives with >95% purity after column chromatography. Optimization may involve adjusting solvent polarity (e.g., THF vs. DMF), reaction time (12–24 hr), and stoichiometric ratios of boronic acid to halide precursors. Monitoring via TLC or HPLC ensures intermediate stability, particularly for carbamoyl group incorporation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~3.2 ppm, carbamoyl NH₂ at δ ~6.5–7.0 ppm) and carbonyl carbons (δ ~165–170 ppm).
  • IR Spectroscopy : Confirms carbamoyl (C=O stretch ~1680 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functionalities.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~212) and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELX software for refinement (e.g., C–H···O interactions) .

Q. How does the carbamoyl group influence the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : The carbamoyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing stability in acidic conditions. Stability studies (e.g., HPLC at pH 2–12) show hydrolysis of the ester moiety below pH 4, forming carboxylic acid derivatives. Buffered solutions (pH 7–8) are recommended for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermal decomposition temperatures for this compound?

  • Methodological Answer : Discrepancies (e.g., 150–160°C vs. 170–180°C) arise from differing analytical methods. Thermogravimetric analysis (TGA) under nitrogen vs. air atmospheres can clarify decomposition pathways. For instance, notes that oxidative environments accelerate degradation, producing CO and NOₓ byproducts. Cross-validation using differential scanning calorimetry (DSC) and isothermal calorimetry is critical .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify electrophilic sites. For example, the C-5 carboxylate position shows higher electrophilicity (Fukui f⁻ indices >0.1), favoring reactions with amines or thiols. Solvent effects (PCM models) and transition-state analysis (NEB method) further refine reaction feasibility .

Q. What role do hydrogen-bonding networks play in the compound’s crystallographic packing, and how can this inform co-crystal design?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) reveals N–H···O and C–H···O interactions dominating the lattice. SHELXL refinements ( ) show dimeric motifs via carbamoyl N–H···O=C linkages. Co-crystallization with APIs (e.g., NSAIDs) can exploit these motifs for improved bioavailability. Synchrotron XRD (λ = 0.7–1.0 Å) enhances resolution for weak interactions .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer : Batch vs. flow chemistry approaches impact enantioselectivity. highlights chiral auxiliaries (e.g., Evans’ oxazolidinones) in asymmetric synthesis, but scalability requires immobilized catalysts (e.g., Pd/C in fixed-bed reactors). Continuous process monitoring via inline FTIR or Raman spectroscopy ensures minimal racemization during carbamoylation steps .

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